(Z)-Tyrphostin A51

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

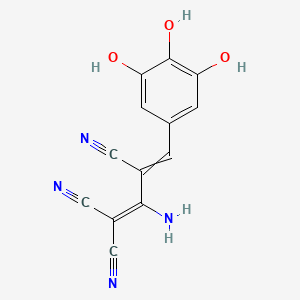

2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNOYWVMHPMBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-Tyrphostin A51: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Tyrphostin A51, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs), with a notable specificity for the Epidermal Growth Factor Receptor (EGFR). Its mechanism of action revolves around the competitive inhibition of ATP binding to the kinase domain of EGFR, leading to the downregulation of downstream signaling pathways crucial for cell proliferation and survival. This targeted inhibition culminates in cell cycle arrest and the induction of apoptosis in cancer cells overexpressing EGFR. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects.

Core Mechanism of Action: EGFR Inhibition

This compound functions as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events.

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the EGFR kinase. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

Impact on Cellular Signaling Pathways

The inhibition of EGFR autophosphorylation by this compound has profound effects on key intracellular signaling pathways that are frequently dysregulated in cancer.

Inhibition of the Ras-Raf-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream effector of EGFR signaling. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of the Ras GTPase. Ras, in turn, activates a kinase cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation and survival.

By preventing the initial EGFR autophosphorylation, this compound effectively blocks the activation of the entire MAPK cascade. This leads to a reduction in the phosphorylation of ERK, a key indicator of pathway inhibition.[1]

References

(Z)-Tyrphostin A51: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Tyrphostin A51, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs), with notable activity against the Epidermal Growth Factor Receptor (EGFR). As a member of the tyrphostin family of compounds, it has been instrumental in the study of signal transduction pathways and holds potential for therapeutic applications in diseases characterized by aberrant tyrosine kinase activity, such as cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Development

The discovery of the tyrphostin class of protein tyrosine kinase inhibitors was a significant milestone in the targeted inhibition of signal transduction pathways. In 1989, Gazit and colleagues reported the synthesis and biological activity of a novel class of low molecular weight PTK inhibitors, which they named "tyrphostins".[1] These compounds were designed as substrate analogues to competitively inhibit the kinase activity of receptors like the EGFR.[1] This pioneering work laid the foundation for the development of numerous tyrphostin derivatives, including Tyrphostin A51.

This compound is the geometric Z-isomer of Tyrphostin A51 and has been identified as a potent inhibitor of EGFR.[2] Its ability to block EGF-dependent cell proliferation and reduce cellular tyrosyl phosphorylation levels has made it a valuable tool for studying EGFR signaling.[2][3]

Quantitative Biological Data

The inhibitory activity of this compound has been quantified against its primary target, the Epidermal Growth Factor Receptor (EGFR). The following table summarizes the key inhibitory concentration (IC50) value.

| Compound | Target | Assay System | IC50 |

| This compound (AG-183) | EGFR Tyrosine Kinase | A431 human epidermoid carcinoma cells | 0.8 µM |

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor. Upon binding of its ligand (e.g., EGF), the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby blocking the initiation of the signaling cascade. The inhibition of EGFR by Tyrphostin 51 has been shown to reduce the activity of the MAPK signaling pathway and induce apoptosis in human luteinized granulosa cells.[4]

Caption: EGFR signaling pathway and inhibition by this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. For this compound, the precursors are 3,4-dihydroxybenzaldehyde and phenylacetonitrile. The use of a basic catalyst facilitates the formation of the characteristic α,β-unsaturated nitrile structure. While the original work by Gazit et al. describes the general synthesis of tyrphostins, obtaining the specific (Z)-isomer may require specific reaction conditions or subsequent purification to separate it from the (E)-isomer.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is adapted from the general procedures for tyrphostin synthesis.[1] Optimization may be required to maximize the yield of the (Z)-isomer.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Phenylacetonitrile

-

Piperidine (or other suitable base catalyst)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)

-

Purification apparatus (recrystallization or column chromatography equipment)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve equimolar amounts of 3,4-dihydroxybenzaldehyde and phenylacetonitrile in ethanol.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to isolate the this compound isomer.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and stereochemistry.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of this compound on EGFR kinase in a cell-based assay.

Materials:

-

A431 cells (or other cell line with high EGFR expression)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Plate A431 cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-EGFR and total EGFR.

-

Calculate the ratio of phospho-EGFR to total EGFR for each treatment condition.

-

Plot the percentage of inhibition of EGFR phosphorylation as a function of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a valuable chemical probe for studying EGFR-mediated signaling and serves as a lead compound for the development of more potent and selective tyrosine kinase inhibitors. The synthetic route via Knoevenagel condensation is straightforward, and its biological activity can be readily assessed using standard in vitro assays. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this important molecule. Further research into the selectivity profile and in vivo efficacy of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Tyrphostin A51: A Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Tyrphostin A51, also identified as (Z)-AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs). This document provides a comprehensive technical overview of its primary molecular target, the Epidermal Growth Factor Receptor (EGFR), and its mechanism of action. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates.

Introduction

Protein tyrosine kinases play a pivotal role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is frequently implicated in various diseases, most notably cancer. This compound belongs to the tyrphostin family of compounds, which are synthetic benzylidene malononitrile derivatives designed to inhibit PTK activity. This guide focuses on the specific interaction of this compound with its primary target, EGFR, a member of the ErbB family of receptor tyrosine kinases.

Primary Molecular Target: Epidermal Growth Factor Receptor (EGFR)

The principal molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane glycoprotein that, upon binding to its ligands, such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This binding prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and subsequent activation of downstream signaling pathways.

Quantitative Data: Inhibitory Activity

| Kinase Target | IC50 (nM) |

| EGFR | 800 |

Table 1: Inhibitory concentration (IC50) of this compound against EGFR. Data is compiled from publicly available sources.

Signaling Pathways Modulated by this compound

Inhibition of EGFR by this compound leads to the downregulation of major signaling cascades crucial for cell proliferation and survival. The two primary pathways affected are the RAS-RAF-MAPK pathway and the PI3K-AKT pathway.

RAS-RAF-MAPK Pathway

The RAS-RAF-MAPK pathway is a critical signaling cascade that transmits signals from the cell surface to the nucleus, primarily regulating gene expression related to cell proliferation, differentiation, and survival. Inhibition of EGFR phosphorylation by this compound blocks the recruitment of adaptor proteins like Grb2 and Sos, which are essential for the activation of Ras.

PI3K-AKT Pathway

The PI3K-AKT pathway is another essential signaling route downstream of EGFR that promotes cell survival, growth, and proliferation. Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).

Experimental Protocols

The following protocols are provided as a guide for the characterization of this compound's activity.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the IC50 value of this compound against purified EGFR kinase.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in kinase reaction buffer to achieve a range of concentrations.

-

Prepare a solution of recombinant human EGFR enzyme in kinase reaction buffer.

-

Prepare a solution of a suitable peptide or protein substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the EGFR enzyme to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of EGFR-dependent cancer cell lines (e.g., A431).

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Western Blot Analysis of EGFR Phosphorylation

This method is used to directly observe the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture an EGFR-overexpressing cell line (e.g., A431) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1173).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities to determine the relative levels of EGFR phosphorylation.

-

Conclusion

This compound is a valuable research tool for studying EGFR-mediated signaling. Its potent inhibitory activity on EGFR tyrosine kinase makes it effective in blocking downstream pathways critical for cell proliferation and survival. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and its potential applications in drug discovery and development.

(Z)-Tyrphostin A51: A Technical Guide to a Potent Protein Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Tyrphostin A51, also known as (Z)-AG-183, is a member of the tyrphostin family of compounds, which are synthetic benzylidenemalononitrile derivatives. These compounds were initially designed as specific inhibitors of protein tyrosine kinases (PTKs). This compound has emerged as a potent inhibitor of PTKs, demonstrating significant effects on cellular signaling pathways, particularly those mediated by the Epidermal Growth Factor Receptor (EGFR).[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, relevant experimental protocols, and its impact on key signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of protein tyrosine kinases.[3] It is designed to bind to the substrate-binding site of the PTK domain, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition of tyrosine phosphorylation disrupts the downstream signaling cascades that regulate critical cellular processes such as proliferation, differentiation, and survival. Notably, this compound has been shown to markedly reduce cellular tyrosyl phosphorylation levels.[1][2]

Data Presentation: Inhibitory Activity

Quantitative data on the inhibitory potency of this compound against a wide panel of protein tyrosine kinases is not extensively available in a consolidated format. However, its activity has been most prominently characterized against the Epidermal Growth Factor Receptor (EGFR). The following table summarizes the available quantitative data.

| Target | Cell Line | Assay Type | IC50 | Reference |

| EGFR-dependent cell proliferation | Human Bone Cells | Cell-based | Not specified, but effective inhibition observed | [1] |

| Neuropeptide-stimulated colony growth | H-345 and H-69 SCLC | Cell-based | >5 µM | |

| Cell Growth | H-345 and H-69 SCLC | Liquid Culture | 7 µM |

Signaling Pathways

The primary signaling pathway affected by this compound is the EGFR signaling cascade. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. This compound, by inhibiting EGFR autophosphorylation, effectively blocks the initiation of these downstream signals.

References

(Z)-Tyrphostin A51: A Technical Guide to its Role in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Tyrphostin A51, also known as AG-183, is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors.[1] These low-molecular-weight compounds are instrumental in studying and potentially treating disorders involving cellular proliferation by inhibiting the activity of protein tyrosine kinases.[2] Tyrphostins, including this compound, have been shown to effectively block cell proliferation stimulated by various growth factors.[2][3] This technical guide provides an in-depth overview of the role of this compound in cell signaling, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action

This compound functions as a potent inhibitor of protein tyrosine kinases.[1] It exerts its effects by competing with ATP at the catalytic domain of the kinase, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. This inhibition of tyrosine phosphorylation disrupts the downstream signaling cascades that regulate critical cellular processes such as proliferation, differentiation, and survival.[2][3]

Effects on Cell Signaling Pathways

This compound has been demonstrated to primarily affect signaling pathways driven by receptor tyrosine kinases (RTKs), most notably the Platelet-Derived Growth Factor (PDGF) receptor and the Epidermal Growth Factor (EGF) receptor.

PDGF Receptor Signaling

This compound is a potent inhibitor of PDGF-induced mitogenesis.[2] It blocks the tyrosine kinase activity of the PDGF receptor, which in turn inhibits receptor autophosphorylation and the phosphorylation of downstream substrates like phospholipase C-gamma (PLC-γ).[2] This disruption of the signaling cascade leads to a reduction in the expression of immediate early genes, such as c-fos, which are critical for cell cycle progression and DNA synthesis.[2] The inhibitory effect of tyrphostins on PDGF-stimulated DNA synthesis is reversible.[2]

EGF Receptor Signaling

Similar to its effect on the PDGF receptor, this compound inhibits the EGF receptor (EGFR) tyrosine kinase.[3][4] This leads to a reduction in EGFR autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.[3] One of the key pathways affected is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[4][5] Inhibition of EGFR by tyrphostins has been shown to induce apoptosis in certain cell types.[4]

Quantitative Data

The inhibitory potency of tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for various tyrphostins in different cellular contexts. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and the specific tyrphostin compound used.

| Tyrphostin Compound | Cell Line/Target | Measured Effect | IC50 Value | Reference |

| Tyrphostins | Vascular Smooth Muscle Cells | Inhibition of PDGF-dependent DNA synthesis | 0.04 to 9 µM | [2] |

| Tyrphostin | H-345 and H-69 SCLC cell lines | Inhibition of cell growth in liquid culture | 7 µM | [6] |

| AG17 | 13 human tumor cell lines | Inhibition of cell growth | 0.7 to 4.0 µM | [7] |

| AG17 | MiaPaCa-2, Panc-1, CAV | Inhibition of EGF and serum-stimulated DNA synthesis | Dose-dependent | [8] |

| AG-18 (Tyrphostin A23) | EGFR | Inhibition of EGFR | 35 µM | [9] |

| AG-490 (Tyrphostin B42) | EGFR | Inhibition of EGFR | 0.1 µM | [9] |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on a specific protein tyrosine kinase.

Materials:

-

Purified protein tyrosine kinase

-

Peptide or protein substrate

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

Stop solution (e.g., EDTA)

-

Filter paper or other method for separating phosphorylated substrate

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

-

Stop the reaction by adding the stop solution.

-

Separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For non-radioactive assays, this may involve techniques like ELISA or fluorescence polarization.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells will reduce the yellow MTT to a purple formazan product.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting

This protocol outlines the steps for detecting changes in protein phosphorylation in response to this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the role of protein tyrosine kinases in cell signaling. Its ability to potently and selectively inhibit key RTKs like the PDGF and EGF receptors makes it a powerful agent for dissecting the molecular mechanisms underlying cell proliferation, survival, and apoptosis. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and related compounds. As with any inhibitor, it is crucial to carefully design experiments and interpret results within the context of the specific cellular system being studied.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tyrphostins inhibit PDGF-induced DNA synthesis and associated early events in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tyrphostins-inhibit-epidermal-growth-factor-egf-receptor-tyrosine-kinase-activity-in-living-cells-and-egf-stimulated-cell-proliferation - Ask this paper | Bohrium [bohrium.com]

- 4. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Effect of tyrphostin combined with a substance P related antagonist on small cell lung cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

(Z)-Tyrphostin A51: A Technical Guide to its Inhibition of EGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Tyrphostin A51, also known as Tyrphostin 51 or AG-183, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on downstream signaling pathways, and protocols for its experimental application. The information is intended to guide researchers and drug development professionals in utilizing this compound for studies on EGFR-mediated cellular processes and as a reference compound in drug discovery programs.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This compound belongs to the tyrphostin family of protein tyrosine kinase inhibitors (PTKIs) and has been identified as a specific inhibitor of the EGFR kinase domain.[2] It serves as a valuable tool for investigating the physiological and pathological roles of EGFR signaling.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain.[3] This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. Kinetic studies of related tyrphostins suggest a mixed-competitive inhibition pattern with respect to the peptide substrate.[3] By occupying the ATP-binding pocket, this compound effectively abrogates the kinase activity of EGFR, leading to a reduction in cellular protein tyrosine phosphorylation.[2]

Quantitative Data

| Compound | Target | IC50 | Notes |

| This compound | EGFR | Not available | Described as a potent inhibitor. |

| Tyrphostin AG-1478 | EGFR | 3 nM[4] | A selective and potent EGFR inhibitor. |

| Tyrphostin AG494 | EGFR | 1.2 µM (kinase inhibition)[5] | A selective EGFR inhibitor. |

| Tyrphostin 25 (AG82) | EGFR | 3 µM (in A431 cells)[6] | A specific inhibitor of EGFR tyrosine kinase. |

Table 1: Inhibitory concentrations of this compound and related tyrphostin compounds against EGFR.

Signaling Pathways

Inhibition of EGFR by this compound predominantly affects the Ras-Raf-MEK-ERK (MAPK) signaling pathway, a critical downstream cascade that regulates cell proliferation and survival.

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

EGFR Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on EGFR kinase activity.

Workflow:

Caption: Workflow for an in vitro EGFR kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

-

Prepare serial dilutions of this compound in the kinase buffer.

-

Prepare a solution of recombinant human EGFR protein in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase buffer.

-

Prepare a solution of ATP (e.g., containing [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based assays) in kinase buffer.

-

-

Reaction Setup:

-

In a microplate, add the recombinant EGFR to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the ATP and substrate solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).

-

-

Detection:

-

Radiometric: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence (e.g., ADP-Glo™): Add a reagent to deplete unused ATP, then add a second reagent to convert the generated ADP to ATP, which is then measured via a luciferase-luciferin reaction.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of EGFR-dependent cancer cells, such as A431.

Workflow:

Caption: Workflow for a cell viability (MTT) assay.

Methodology:

-

Cell Seeding:

-

Seed A431 cells (or another suitable EGFR-overexpressing cell line) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

-

Western Blot Analysis of ERK Phosphorylation

This method is used to assess the inhibitory effect of this compound on the downstream EGFR signaling pathway by measuring the phosphorylation status of ERK.[7]

Workflow:

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody that recognizes total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample.

-

Conclusion

This compound is a valuable research tool for studying EGFR signaling. Its potent and specific inhibitory action on the EGFR tyrosine kinase allows for the targeted investigation of EGFR-dependent cellular processes. The experimental protocols provided in this guide offer a framework for characterizing the biochemical and cellular effects of this inhibitor. Further investigation is warranted to definitively determine its IC50 and Ki values and to fully explore its potential in preclinical cancer models.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

(Z)-Tyrphostin A51: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of (Z)-Tyrphostin A51, a potent inhibitor of protein tyrosine kinases (PTKs). This document consolidates key data on its physical and chemical characteristics, details its mechanism of action within cellular signaling pathways, and provides illustrative experimental workflows.

Core Chemical and Physical Properties

This compound, also known as (Z)-AG-183, is a synthetic organic compound recognized for its specific inhibitory effects on receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1] Its chemical structure and properties are fundamental to its biological function and are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | [2] |

| Synonyms | (Z)-AG-183, Tyrphostin 51 | [2][3] |

| CAS Number | 122520-90-5 | [4] |

| Molecular Formula | C₁₃H₈N₄O₃ | [2][4] |

| Molecular Weight | 268.23 g/mol | [2][4] |

| Appearance | White to yellow solid | [2] |

| Melting Point | Not experimentally determined (Predicted) | |

| Boiling Point | 788.2 ± 60.0 °C (Predicted) | [2] |

| Solubility | Soluble in DMSO (20 mg/mL) | [4] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][3] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][3] |

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of the EGFR.[5] This action blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[6][7][8] The inhibition of this pathway makes this compound a valuable tool in studying cellular processes and a potential candidate for therapeutic development.

Experimental Protocols: A General Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound as a cell proliferation inhibitor. The protocol generally involves cell culture, treatment with the compound, and subsequent analysis of cell viability or proliferation.

General Protocol for Cell Proliferation Assay

A common method to assess the antiproliferative effects of this compound involves the following steps:

-

Cell Culture: Human cancer cell lines known to overexpress EGFR, such as A549 (lung carcinoma) or DU145 (prostate carcinoma), are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[4] Serial dilutions are then made in cell culture medium to achieve the desired final concentrations.

-

Treatment: The culture medium is replaced with the medium containing various concentrations of this compound. A vehicle control (medium with DMSO) is also included.

-

Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

Viability/Proliferation Assessment: Cell viability or proliferation is measured using a colorimetric assay such as MTT or WST-1. These assays quantify the metabolic activity of living cells.

-

Data Analysis: The absorbance values are measured, and the percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.

Conclusion

This compound is a well-characterized inhibitor of the EGFR signaling pathway with established chemical properties. Its ability to selectively block tyrosine kinase activity makes it an invaluable tool for cancer research and a lead compound for the development of targeted therapies. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Tyrphostin A51 - Ace Therapeutics [acetherapeutics.com]

- 2. TYRPHOSTIN A51 CAS#: 126433-07-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. tyrphostins-inhibit-epidermal-growth-factor-egf-receptor-tyrosine-kinase-activity-in-living-cells-and-egf-stimulated-cell-proliferation - Ask this paper | Bohrium [bohrium.com]

- 7. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Tyrphostin A51 (CAS: 122520-90-5): A Technical Guide to a Potent Protein Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Tyrphostin A51, also known as (Z)-AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs), playing a crucial role in the modulation of cellular signaling pathways. This technical guide provides an in-depth overview of this compound, summarizing its biochemical properties, mechanism of action, and effects on cellular processes. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate its application in research and drug development.

Introduction

This compound belongs to the tyrphostin family of compounds, which are synthetic molecules designed to inhibit the activity of protein tyrosine kinases. PTKs are critical enzymes in signal transduction pathways that regulate cell growth, differentiation, proliferation, and apoptosis. Dysregulation of PTK activity is often implicated in the pathogenesis of various diseases, including cancer. This compound has been identified as a potent inhibitor of several receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Its ability to modulate these key signaling nodes makes it a valuable tool for cancer research and a potential lead compound in the development of targeted therapies.

Biochemical and Pharmacological Data

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of protein tyrosine kinases, thereby preventing the phosphorylation of their downstream substrates.

Quantitative Inhibition Data

The inhibitory activity of Tyrphostin A51 has been quantified against key oncogenic kinases.

| Compound | Target Kinase | IC50 Value | Notes |

| Tyrphostin A51 (AG-183) | EGFR | 800 nM[1] | Data for the isomeric mixture or unspecified isomer. |

Further quantitative data for the specific (Z)-isomer against a broader panel of kinases is a subject of ongoing research.

Mechanism of Action: Targeting EGFR/HER2 Signaling

This compound primarily functions by inhibiting the autophosphorylation and subsequent activation of EGFR and HER2. This blockade disrupts downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is pivotal for cell proliferation and survival.

EGFR/HER2 Signaling Pathway

dot

References

(Z)-Tyrphostin A51: A Technical Guide to a Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Tyrphostin A51, also known as (Z)-AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs), with a notable specificity for the Epidermal Growth Factor Receptor (EGFR). Its ability to selectively block EGFR signaling has made it a valuable tool in cancer research and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in cell-based assays.

Chemical and Physical Properties

This compound is a synthetic, cell-permeable compound. Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈N₄O₃ | [1] |

| Molecular Weight | 268.23 g/mol | [1] |

| CAS Number | 122520-90-5 | [2] |

Mechanism of Action: Targeting the EGFR Signaling Cascade

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). This action blocks the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.

The inhibition of EGFR by this compound has profound effects on intracellular signaling, most notably on the Ras-Raf-MEK-ERK (MAPK) pathway. By preventing EGFR autophosphorylation, this compound effectively halts the cascade of phosphorylation events that lead to the activation of MAPK (ERK).[3] This disruption of the MAPK pathway is a key contributor to the anti-proliferative and pro-apoptotic effects of the compound.

Furthermore, the blockage of EGFR signaling by this compound has been shown to induce apoptosis, or programmed cell death. This is mediated, in part, through the activation of executioner caspases, such as caspase-3, which are key enzymes in the apoptotic pathway.

Figure 1: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Serum Starvation: For studies investigating growth factor-induced signaling, it is often necessary to reduce basal phosphorylation levels. This can be achieved by incubating the cells in a serum-free or low-serum medium for 16-24 hours prior to treatment.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10-50 mM). Store the stock solution at -20°C.

-

Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentration. Typical working concentrations range from 10 to 100 µM. Remove the old medium from the cells and replace it with the medium containing this compound.

-

Incubation: Incubate the cells for the desired period, which can range from 30 minutes to 48 hours, depending on the specific assay.

-

EGF Stimulation (Optional): To study the inhibitory effect of this compound on EGFR activation, cells can be stimulated with EGF (typically 10-100 ng/mL) for a short period (e.g., 5-15 minutes) before harvesting.

Figure 2: General experimental workflow for cell treatment.

Western Blot Analysis of EGFR Phosphorylation

This protocol allows for the assessment of the inhibitory effect of this compound on EGFR autophosphorylation.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) and total EGFR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal to determine the relative level of phosphorylation.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of EGFR.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine a reaction buffer (containing MgCl₂, ATP, and a suitable buffer), a peptide or protein substrate for EGFR, and purified recombinant EGFR enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.

-

Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP) or by using a non-radioactive detection method (e.g., fluorescence-based). Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

-

Detection: If using a radioactive method, quantify the incorporation of the radiolabel into the substrate. For non-radioactive methods, measure the signal according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caspase-3 Activity Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

-

Cell Lysis: Following treatment with this compound, harvest and lyse the cells in a buffer provided with a commercial caspase-3 activity assay kit.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: In a 96-well plate, combine equal amounts of cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Detection: Measure the absorbance (for pNA-based substrates) or fluorescence (for AMC-based substrates) using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to untreated controls.

Conclusion

This compound is a well-characterized and potent inhibitor of EGFR tyrosine kinase activity. Its ability to disrupt the MAPK signaling pathway and induce apoptosis makes it an invaluable research tool for studying cell signaling and for the preclinical evaluation of anti-cancer strategies targeting the EGFR. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As with any experimental system, optimization of conditions is crucial for obtaining robust and reproducible results.

References

- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Tyrphostin A51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin A51, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs). As part of the broader tyrphostin family of compounds, it was among the early synthetic molecules developed to target the enzymatic activity of these key signaling proteins. Early research into Tyrphostin A51 laid the groundwork for understanding its mechanism of action, cellular effects, and potential as a therapeutic agent, primarily through its ability to interfere with growth factor signaling pathways. This technical guide provides an in-depth overview of the foundational studies on Tyrphostin A51, focusing on its effects on cellular signaling, proliferation, and apoptosis.

Core Mechanism of Action

Tyrphostin A51 functions as a competitive inhibitor of protein tyrosine kinases, interfering with the binding of substrates to the catalytic domain of the enzyme. Its primary target in early studies was identified as the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. By inhibiting the autophosphorylation of EGFR, Tyrphostin A51 effectively blocks the initiation of downstream signaling cascades.

Quantitative Data: Inhibitory Potency

The inhibitory activity of Tyrphostin A51 and related compounds has been quantified in various early studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds against specific kinases and in cellular assays.

| Compound | Target/Cell Line | IC50 Value | Reference |

| Tyrphostin A51 (AG-183) | EGFR Tyrosine Kinase | 800 nM | [1](--INVALID-LINK--: target="blank" rel="noopener noreferrer"} |

| Tyrphostin (unspecified) | H-345 and H-69 SCLC cell lines | 7 µM | [2](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |

| Tyrphostin A9 | EGFR | 48.5 nM (EC50) | (--INVALID-LINK--: target="blank" rel="noopener noreferrer"} |

| Tyrphostin A9 | VEGFR-2 | 28.2 nM (EC50) | (--INVALID-LINK--: target="blank" rel="noopener noreferrer"} |

| AG-18 (Tyrphostin A23) | EGFR | 35 µM | (--INVALID-LINK--: target="_blank" rel="noopener noreferrer"}[3](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |

| AG-18 (Tyrphostin A23) | PDGFR Kinase | 25 µM | [3](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |

Key Signaling Pathways Affected

The primary signaling pathway disrupted by Tyrphostin A51 is the EGFR signaling cascade, which heavily influences the Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling proteins, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.

Experimental Protocols

Detailed methodologies from early studies are crucial for reproducibility and for building upon foundational research. Below are representative protocols for key experiments used to characterize the effects of Tyrphostin A51.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Culture: Plate cells (e.g., fibroblasts, keratinocytes) in 24-well plates at a density of 1-5 x 10⁴ cells/well in complete growth medium and incubate for 24 hours.

-

Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

-

Treatment: Add Tyrphostin A51 at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.

-

Stimulation: Add a mitogen, such as Epidermal Growth Factor (EGF), to the wells to stimulate cell proliferation.

-

Radiolabeling: After 16-24 hours of stimulation, add 1 µCi/mL of [³H]-thymidine to each well and incubate for 4-6 hours.

-

Harvesting: Aspirate the medium and wash the cells twice with cold phosphate-buffered saline (PBS). Add 1 mL of cold 5% trichloroacetic acid (TCA) and incubate on ice for 30 minutes to precipitate the DNA.

-

Lysis and Scintillation Counting: Wash the cells again with cold ethanol. Add 0.5 mL of 0.2 M NaOH to each well to solubilize the DNA. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Western Blot Analysis of EGFR and MAPK Pathway Phosphorylation

This technique is used to detect changes in the phosphorylation status of specific proteins in a signaling pathway.

-

Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum starve the cells as described above. Treat with Tyrphostin A51 for the desired time and concentration, followed by stimulation with EGF for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR, anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using X-ray film or a digital imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with Tyrphostin A51 at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

The early studies on Tyrphostin A51 were instrumental in establishing the foundation for the development of tyrosine kinase inhibitors as a major class of therapeutic agents. These foundational experiments demonstrated its ability to inhibit EGFR signaling, leading to the suppression of cell proliferation and the induction of apoptosis. The methodologies and findings from this initial research continue to be relevant for scientists in the field of drug discovery and cancer biology, providing a framework for the evaluation of novel kinase inhibitors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Comparison of [3H]thymidine incorporation with MTT- and MTS-based bioassays for human and murine IL-2 and IL-4 analysis. Tetrazolium assays provide markedly enhanced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Z)-Tyrphostin A51

For Researchers, Scientists, and Drug Development Professionals

(Z)-Tyrphostin A51 , also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs), with a particular specificity for the Epidermal Growth Factor Receptor (EGFR). Its ability to interfere with cellular signaling pathways has made it a valuable tool in cancer research and studies of cellular proliferation and differentiation. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.

Physicochemical and Solubility Data

Proper handling and solubilization of this compound are critical for experimental success. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈N₄O₃ | [1] |

| Molecular Weight | 268.23 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

| Solubility | DMSO (up to 50 mg/mL) | [3][4] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2][3] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |

Mechanism of Action: Inhibition of the EGFR-MAPK Signaling Pathway

This compound exerts its biological effects by inhibiting the autophosphorylation of the EGFR.[5][6] This action blocks the downstream signaling cascade, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.[2][7] Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for adaptor proteins like Grb2, which in complex with Sos, activates Ras. Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression. This compound, by preventing the initial EGFR autophosphorylation, effectively shuts down this entire pathway.

Inhibition of the EGFR-MAPK signaling pathway by this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder (MW: 268.23 g/mol )

-

Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, for enhancing solubility)

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out a desired amount of the powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.68 mg of this compound.

-

Solubilization: Add the appropriate volume of DMSO to the powder. For 2.68 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear. If necessary, use an ultrasonic bath to aid dissolution.[8]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.[3]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Workflow for preparing this compound stock solution.

Application in Cell-Based Assays

This compound has been utilized in a variety of cell-based assays to study its inhibitory effects on cell growth and signaling. The effective concentration can vary depending on the cell type and the specific assay.

Table of Experimental Concentrations and IC₅₀ Values

The following table provides a summary of reported experimental concentrations and half-maximal inhibitory concentrations (IC₅₀) for Tyrphostin A51 in different cell lines.

| Cell Line | Assay Type | Concentration Range | IC₅₀ | Source(s) |

| H-345 and H-69 (SCLC) | Colony Growth | > 5 µM | - | [9] |

| H-345 and H-69 (SCLC) | Liquid Culture Growth | - | 7 µM | [9] |

| Human Bone Cells | Proliferation | Not specified | - | [3][8] |

| Human Luteinized Granulosa Cells | Apoptosis/MAPK Activity | Not specified | - | [7] |

| Rat Hepatocytes | Receptor Inactivation | 0 - 0.1 mM | - | [4] |

| Rat Hepatocytes | Phosphorylation Inhibition | 0 - 1 mM | - | [4] |

| Human Renal Cancer Cells | Glycolipid Sulfotransferase Activity | Not specified | - | [4] |

| Rat Pulmonary Arteries | Contraction Inhibition | Not specified | - | [4] |

| Rabbit Jejunal Brush-Border Membranes | Transport Studies | 10 µM | - | [4] |

| Rat Retinal Pigment Epithelium Cells | Ca²⁺ Transport | 10 µM | - | [4] |

Note: Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Protocol 2: General Protocol for Treating Cultured Cells

This protocol provides a general guideline for treating adherent cells with this compound.

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Tyrphostin A51 used.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as cell viability assays (e.g., MTT, WST-1), Western blotting for phosphorylated proteins, or apoptosis assays.

Quality Control

To ensure the reliability of experimental results, it is recommended to:

-

Regularly check the purity of the this compound stock.

-

Always include a vehicle control (DMSO) in all experiments.

-

Perform dose-response and time-course experiments to characterize the effects in your specific experimental system.

-

Confirm the inhibition of EGFR phosphorylation via Western blot as a positive control for the compound's activity.

References

- 1. tyrphostins-inhibit-epidermal-growth-factor-egf-receptor-tyrosine-kinase-activity-in-living-cells-and-egf-stimulated-cell-proliferation - Ask this paper | Bohrium [bohrium.com]

- 2. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of autophosphorylation of epidermal growth factor receptor by small peptides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epidermal Growth Factor Receptor Signaling to the MAPK Pathway Bypasses RAS in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-Tyrphostin A51: In Vitro Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction